4-(imidazol-1-ylmethyl)-N-[4-(piperidine-1-carbonyl)phenyl]benzamide
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Overview
Description
4-(imidazol-1-ylmethyl)-N-[4-(piperidine-1-carbonyl)phenyl]benzamide is a complex organic compound that features both imidazole and piperidine functional groups. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(imidazol-1-ylmethyl)-N-[4-(piperidine-1-carbonyl)phenyl]benzamide typically involves multi-step organic reactionsThe final step often involves the coupling of these intermediates under specific reaction conditions, such as the use of coupling reagents and catalysts .
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
4-(imidazol-1-ylmethyl)-N-[4-(piperidine-1-carbonyl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated reagents, acids, or bases.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines .
Scientific Research Applications
4-(imidazol-1-ylmethyl)-N-[4-(piperidine-1-carbonyl)phenyl]benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(imidazol-1-ylmethyl)-N-[4-(piperidine-1-carbonyl)phenyl]benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Imidazole derivatives: Compounds like 1,2,4-triazole, pyrazole, thiazole, and benzothiazole share structural similarities with imidazole.
Piperidine derivatives: Compounds containing the piperidine ring, such as piperidine-4-carboxamide.
Uniqueness
4-(imidazol-1-ylmethyl)-N-[4-(piperidine-1-carbonyl)phenyl]benzamide is unique due to its specific combination of imidazole and piperidine moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
4-(imidazol-1-ylmethyl)-N-[4-(piperidine-1-carbonyl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O2/c28-22(19-6-4-18(5-7-19)16-26-15-12-24-17-26)25-21-10-8-20(9-11-21)23(29)27-13-2-1-3-14-27/h4-12,15,17H,1-3,13-14,16H2,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSQQADCNGOSXNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)CN4C=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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